molecular formula C15H18N2O4S B2673620 Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 866144-43-6

Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No. B2673620
CAS RN: 866144-43-6
M. Wt: 322.38
InChI Key: QHTOJMNRQZDMFX-UHFFFAOYSA-N
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Description

“Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate” are not detailed in the available resources .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The mechanism of action for “Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate” is not provided in the available resources .

properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-6-16-15(22)17-11(8-14(18)19-2)10-4-5-12-13(7-10)21-9-20-12/h3-5,7,11H,1,6,8-9H2,2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTOJMNRQZDMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331411
Record name methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866144-43-6
Record name methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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